ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE
Description
Ethyl 4-(oxolane-2-amido)benzoate is an ethyl ester derivative of benzoic acid featuring a para-substituted oxolane-2-amido group. Structurally, it consists of a benzoate core with an ethyl ester moiety and an amide-linked tetrahydrofuran (oxolane) ring at the 4-position. While direct data on its synthesis or biological activity are absent in the provided evidence, its structural analogs offer insights into its hypothetical properties and behavior.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
ethyl 4-(oxolane-2-carbonylamino)benzoate |
InChI |
InChI=1S/C14H17NO4/c1-2-18-14(17)10-5-7-11(8-6-10)15-13(16)12-4-3-9-19-12/h5-8,12H,2-4,9H2,1H3,(H,15,16) |
InChI Key |
COKARICRKNWXSI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with tetrahydro-2-furancarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of a lactone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid.
Scientific Research Applications
ETHYL 4-(OXOLANE-2-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonamidobenzamide Cores
The sulfonamidobenzamide (SABA) core, exemplified by SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate), shares a benzoate backbone but replaces the oxolane-amide with a sulfonamide linkage. SABA1 demonstrates potent antimicrobial activity, with a MIC of 0.45–0.9 mM against efflux-compromised E. coli . However, the oxolane substituent in Ethyl 4-(oxolane-2-amido)benzoate may confer greater lipophilicity, influencing membrane permeability and bioavailability .
Ethyl Benzoate Derivatives with Heterocyclic Substituents
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) feature heterocyclic substituents (pyridazine, isoxazole) linked via amino or thio groups . These heterocycles introduce aromatic nitrogen or sulfur atoms, enabling π-π stacking or hydrogen-bonding interactions. In contrast, the oxolane-amide group in the target compound lacks aromaticity but offers conformational flexibility due to its five-membered ring. Such structural differences could impact solubility and target selectivity in biological systems .
Amino-Substituted Ethyl Benzoates in Polymer Chemistry
Ethyl 4-(dimethylamino)benzoate, a co-initiator in resin cements, exhibits high reactivity in polymerization due to its strong electron-donating dimethylamino group. It achieves a higher degree of conversion (DC) than 2-(dimethylamino)ethyl methacrylate, with superior physical properties in resin matrices . The oxolane-amide group in this compound, being less electron-donating, might reduce polymerization efficiency but enhance stability in hydrophobic environments. This trade-off highlights the importance of substituent electronics in material design .
Table 1: Comparative Analysis of this compound and Structural Analogs
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